Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are bicyclic compounds containing two nitrogen atoms in adjacent positions within a six-membered ring structure. This specific compound features an ethyl acetate moiety linked to a quinoxaline core, which is further substituted with an acetylamino group and a phenyl ring. Such structural characteristics suggest potential biological activity, making this compound of interest in medicinal chemistry and pharmacology.
Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate can be synthesized through various chemical reactions involving readily available precursors. The classification of this compound falls under organic chemistry, specifically within heterocyclic compounds due to the presence of nitrogen in its structure. Its classification can also extend to pharmaceutical chemistry, where it may serve as a lead compound for drug development.
The synthesis of Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, time, and concentration to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor the progress of reactions and confirm the structure of intermediates and final products.
The molecular formula for Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate is C₁₈H₁₉N₃O₃. The compound exhibits a complex three-dimensional structure characterized by:
The molecular weight of this compound is approximately 325.36 g/mol. The structural representation can be visualized using molecular modeling software, which allows for analysis of steric interactions and electronic distributions.
Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate may undergo several chemical reactions:
Each reaction pathway requires specific conditions such as solvent choice, temperature control, and stoichiometry to optimize yields and minimize side reactions. Monitoring these reactions often involves spectroscopic techniques to ensure product formation.
The mechanism of action for Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate is not fully elucidated but can be inferred based on its structural features:
In vitro studies may provide insight into its efficacy against specific pathogens or cancer cell lines, highlighting its potential therapeutic applications.
Characterization techniques such as infrared spectroscopy, mass spectrometry, and elemental analysis are essential for confirming physical properties and purity levels.
Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate has several scientific applications:
The quinoxalinone nucleus exhibits ambident nucleophilic character at the N1 position, enabling chemoselective Michael additions with acrylic acid derivatives. Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate serves as a key precursor for N-alkylation reactions due to the electron-withdrawing acetamide group enhancing electrophilicity at the quinoxalinone carbonyl. When reacted with ethyl acrylate in dimethylformamide (DMF) containing potassium carbonate (K₂CO₃) at 70–80°C, the quinoxalinone nitrogen undergoes exclusive N-alkylation rather than O-alkylation, yielding ethyl 3-(2-oxo-3-(2-(acetylamino)phenyl)quinoxalin-1(2H)-yl)propanoate derivatives in 84–92% yield [5]. This chemoselectivity arises from kinetic preference for nitrogen attack on the β-carbon of the Michael acceptor, as confirmed by nuclear magnetic resonance (NMR) analysis of products.
The reaction mechanism involves base-assisted deprotonation of the quinoxalinone N1–H group (pKₐ ~8–10), generating a resonance-stabilized anion that attacks the electron-deficient alkene. Computational studies indicate orbital-controlled regioselectivity, where the highest occupied molecular orbital (HOMO) of the quinoxalinone anion overlaps preferentially with the lowest unoccupied molecular orbital (LUMO) of the α,β-unsaturated ester at the β-position [9]. Acrylonitrile and acrylamide function similarly as Michael acceptors, yielding nitrile and carboxamide-functionalized propanoate chains, respectively. Optimization studies reveal that polar aprotic solvents (DMF, acetonitrile) and mild inorganic bases (K₂CO₃, Cs₂CO₃) maximize conversion while minimizing hydrolysis of ester groups [5].
Table 1: Optimization of Michael Addition with Ethyl Acrylate
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 70 | 8 | 92 |
| Na₂CO₃ | DMF | 70 | 12 | 78 |
| Cs₂CO₃ | Acetonitrile | 80 | 6 | 89 |
| Triethylamine | Ethanol | Reflux | 24 | <20 |
Microdroplet-assisted synthesis represents a revolutionary approach for functionalizing quinoxaline cores under catalyst-free conditions. This technique employs electrospray ionization to generate micrometer-sized droplets containing dissolved quinoxalinone and reactants, accelerated by applied voltage (3–5 kV) and auxiliary nitrogen gas flow (0.5–15 psi). The confined droplet environment enhances reaction kinetics by increasing collision frequency and reducing activation barriers. For quinoxaline condensations, fusion of 1,2-diamines and 1,2-dicarbonyl precursors occurs within milliseconds at ambient temperature, achieving >90% conversion without traditional acid or metal catalysts—significantly exceeding bulk-phase yields (typically 60–70% over 6–12 hours) [3].
Key parameters for optimizing ethyl quinoxalinylacetate synthesis include:
This method enables high-throughput screening of conditions via direct coupling to mass spectrometry, where distance from the mass spectrometry inlet capillary (optimized at 8 mm) and flow rates (1–5 μL/min) are adjusted in real-time to maximize ion signals of products. Scale-up is achievable through continuous flow systems, with conversions maintained at >85% for gram-quantity syntheses of functionalized quinoxalines [3].
The ethyl ester moiety in quinoxalinylacetate derivatives serves as a versatile handle for nucleophilic transformations. Treatment with 50% aqueous hydroxylamine and potassium hydroxide (KOH) in ethanol at 25°C generates N-hydroxy-3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanamide—a hydroxamate derivative—in 79% yield [5]. Hydroxamates are critical zinc-binding groups in metalloenzyme inhibitors; their formation here demonstrates the scaffold’s potential for bioactive molecule development.
Alternatively, refluxing with hydrazine monohydrate in ethanol converts the ester to hydrazide intermediates (e.g., N-3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanhydrazide) quantitatively. These hydrazides undergo further diversification:
Table 2: Yields of Key Post-Synthetic Modifications
| Reaction | Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydroxamate formation | NH₂OH/KOH, EtOH, 25°C, 4 h | N-Hydroxypropanamide | 79 |
| Hydrazide formation | N₂H₄·H₂O, EtOH, reflux, 2 h | Propanhydrazide | ~100 |
| Thiosemicarbazide formation | ArNCS, THF, 25°C, 12 h | 1-Aryl-4-(quinoxalinylpropyl)thiosemicarbazide | 70–85 |
Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables efficient conjugation of quinoxaline derivatives to peptides or oligonucleotides. Ethyl quinoxalinylacetates bearing ω-azidoalkyl chains (introduced via Michael addition with ethyl 4-azidocrotonate) react with peptide-alkynes under catalytic conditions [CuSO₄/sodium ascorbate, 2:1 v/v tert-butanol/water]. This "click" reaction generates 1,2,3-triazole-linked peptidomimetics in >90% purity within 2 hours at 25°C [4]. The cycloaddition tolerates diverse functional groups without side reactions, confirmed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry and reverse-phase high-performance liquid chromatography (HPLC) [4].
For oligonucleotide conjugates, hydrazide-modified analogs are particularly effective. Hydrazide-functionalized quinoxalines—accessed via hydrazinolysis of esters—react rapidly with:
Table 3: Efficiency of Azide-Mediated Bioconjugation Strategies
| Conjugation Type | Conditions | Purity (%) | Immobilization Efficiency |
|---|---|---|---|
| Peptide-triazole conjugate | Cu(I), H₂O/t-BuOH, 2 h | >90 | N/A |
| Oligonucleotide hydrazone | pH 6.5 phosphate buffer, 4 h | 98 | N/A |
| Surface amide coupling | Active ester chip, pH 5.0, 15 min | >95 | 41–50% vs. 15% (amine)* |
*Relative to amino-modified oligonucleotides under identical conditions [7].
Branched modifiers introducing multiple azide groups further enhance conjugation density. For example, tetravalent hydrazide-azide architectures increase oligonucleotide loading on surfaces by 2.3-fold compared to monovalent systems, critical for diagnostic applications requiring high signal-to-noise ratios [7]. These strategies underscore the compound’s utility in generating structurally diverse conjugates for chemical biology and drug discovery.
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8